molecular formula C14H18F3N3O B1654701 2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one CAS No. 260367-81-5

2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one

Cat. No.: B1654701
CAS No.: 260367-81-5
M. Wt: 301.31 g/mol
InChI Key: WQUFLQBLNLFUFM-UHFFFAOYSA-N
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Description

2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethyl)pyridine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-methylpropan-1-one to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one stands out due to its unique combination of a trifluoromethyl group and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

IUPAC Name

2-methyl-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-10(2)13(21)20-8-6-19(7-9-20)12-11(14(15,16)17)4-3-5-18-12/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUFLQBLNLFUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381845
Record name 2-methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260367-81-5
Record name 2-methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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